molecular formula C21H22N2O B2955859 N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide CAS No. 941895-90-5

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide

Cat. No.: B2955859
CAS No.: 941895-90-5
M. Wt: 318.42
InChI Key: BUADKQDGOCCPMJ-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

The compound’s mode of action is likely to involve interaction with its targets, leading to changes in cellular processes. For instance, if the compound acts as a DNA intercalator, it could insert itself between the DNA base pairs, disrupting the DNA structure and inhibiting DNA replication . This could lead to cell cycle arrest and potentially cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The downstream effects could include cell cycle arrest, apoptosis, and reduced tumor growth in the context of cancer .

Pharmacokinetics

Similar compounds have been found to exhibit rapid clearance from the blood and major organs, with low and variable uptake in tumors . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic efficacy.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound acts as a DNA intercalator and topoisomerase inhibitor, the results could include disruption of DNA structure, inhibition of DNA replication and transcription, cell cycle arrest, and induction of apoptosis . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interactions with its targets . Additionally, the compound’s action could be influenced by the specific cellular and tissue environments in the body, including the presence of various enzymes, proteins, and other biomolecules .

Biochemical Analysis

Biochemical Properties

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide is a derivative of 1,8-naphthalimide . It has been found to exhibit unique photophysical properties, including the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a manner that involves electron transfer.

Cellular Effects

Related 1,8-naphthalimide derivatives have been shown to exhibit significant activity against various types of cancer cells . These compounds can induce cell cycle arrest and apoptotic cell death in cancer cells, suggesting that this compound may have similar effects.

Molecular Mechanism

It is known that 1,8-naphthalimide derivatives can act as free radical photoinitiators . This suggests that this compound may exert its effects at the molecular level through interactions with biomolecules that involve the generation of free radicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)-2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-1,8-dicarboxylic acid derivatives, while reduction may produce the corresponding amine derivatives .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-phenylethyl]naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O/c1-23(2)20(17-10-4-3-5-11-17)15-22-21(24)19-14-8-12-16-9-6-7-13-18(16)19/h3-14,20H,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUADKQDGOCCPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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